

4-Chloro-6-(trifluoromethyl)nicotinaldehyde solubility data

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Compound of Interest

Compound Name: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

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An In-depth Technical Guide to the Solubility Profile of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**, a key building block in medicinal chemistry and agrochemical synthesis.^[1] Given the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine its solubility profile accurately.

Introduction to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde and the Imperative of Solubility

4-Chloro-6-(trifluoromethyl)nicotinaldehyde, with the chemical formula $C_7H_3ClF_3NO$ and a molecular weight of 209.55 g/mol, is a substituted pyridine derivative.^{[2][3]} Its structure, featuring a chloro group, a trifluoromethyl group, and an aldehyde functional group, imparts a unique combination of chemical properties that are of significant interest in the synthesis of novel bioactive molecules.^[1]

In the realm of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's biological activity and developability.[4] Poor aqueous solubility can lead to low bioavailability, hinder the formulation of effective drug products, and produce unreliable results in in vitro assays.[5] Therefore, a thorough understanding of the solubility of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** in various solvent systems is paramount for its effective utilization in research and development.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** suggests a degree of polarity due to the presence of electronegative atoms in the chloro, trifluoromethyl, and aldehyde groups. However, the overall polarity is a balance between these polar functionalities and the non-polar aromatic ring.

Based on its structure, it can be predicted that **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** will exhibit higher solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents. Its solubility in aqueous media is likely to be low and potentially pH-dependent due to the nitrogen atom in the pyridine ring.

Experimental Determination of Solubility

To obtain a comprehensive understanding of the solubility of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**, both thermodynamic and kinetic solubility assays are recommended.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8] The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5][6]

Experimental Protocol: Shake-Flask Method

- Preparation of Saturated Solution:

- Add an excess amount of solid **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or various organic solvents) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. It is recommended to determine the equilibration time by measuring the concentration of the dissolved compound at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[8]
- Phase Separation:
 - After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). This step is critical to prevent solid particles from interfering with the subsequent concentration analysis.
- Quantification:
 - Determine the concentration of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** in the clear supernatant or filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.
 - Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

Causality Behind Experimental Choices:

- Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic equilibrium.
- Constant Temperature and Agitation: Temperature affects solubility, and constant agitation ensures a uniform distribution of the solute and facilitates the dissolution process to reach equilibrium faster.
- Prolonged Incubation: Allows sufficient time for the dissolution process to reach a state of equilibrium, which can be slow for some compounds.[5]

- Filtration/Centrifugation: Removes any undissolved particles that could lead to an overestimation of the solubility.
- HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is particularly relevant in early drug discovery for high-throughput screening of compound libraries.^{[4][9]} Kinetic solubility is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.^{[5][10]}

Experimental Protocol: Nephelometric Method

- Preparation of Stock Solution:
 - Prepare a high-concentration stock solution of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
- Assay Plate Preparation:
 - Dispense a small volume (e.g., 1-5 μL) of the DMSO stock solution into the wells of a microtiter plate.
 - Rapidly add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations.
- Incubation and Measurement:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
 - Measure the light scattering of the solutions in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.^[4]

Causality Behind Experimental Choices:

- DMSO Stock Solution: Allows for the rapid and high-throughput addition of the compound to the aqueous buffer, mimicking conditions often used in biological assays.[10]
- Short Incubation Time: Reflects the non-equilibrium nature of kinetic solubility and is suitable for rapid screening of many compounds.[5]
- Nephelometry: Provides a sensitive and direct measurement of precipitation, which is the endpoint for determining kinetic solubility.[4]

Data Presentation

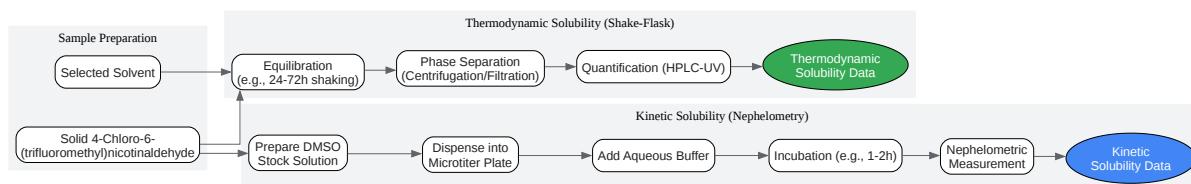
The solubility data for **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** should be presented in a clear and organized manner.

Table 1: Solubility of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** in Various Solvents

Solvent System	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Method
Water	25	Thermodynamic		
PBS (pH 7.4)	25	Thermodynamic		
0.1 M HCl	25	Thermodynamic		
0.1 M NaOH	25	Thermodynamic		
Methanol	25	Thermodynamic		
Ethanol	25	Thermodynamic		
Acetonitrile	25	Thermodynamic		
Dichloromethane	25	Thermodynamic		
Hexane	25	Thermodynamic		
PBS (pH 7.4)	25	Kinetic		

Visualizing the Experimental Workflow

A diagrammatic representation of the solubility determination workflow can aid in understanding the overall process.



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Caption: Workflow for determining the thermodynamic and kinetic solubility of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**.

Conclusion

While specific solubility data for **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** is not readily available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate a comprehensive solubility profile. This data is essential for guiding the use of this compound in drug discovery, lead optimization, and the development of novel chemical entities.

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